molecular formula C16H26O8 B2809634 Jasminoside B CAS No. 214125-04-9

Jasminoside B

Cat. No. B2809634
M. Wt: 346.376
InChI Key: XBRXLXOCHNGHBC-SOAFEQHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .


Molecular Structure Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Chemical Composition and Structural Elucidation

Jasminoside B is a compound isolated from the fruit of Gardenia jasminoides. It is identified as one of the monoterpenoids among several others found in this plant, as established through spectral and chemical methods (Yang Yu et al., 2010). This discovery contributes to understanding the complex chemical composition of Gardenia jasminoides.

2. Enzyme Inhibition and Potential Therapeutic Applications

The fruits of Gardenia jasminoides, which contain Jasminoside B, have been studied for their role in inhibiting enzymes related to antidepressant activity. Compounds isolated from this plant have shown to inhibit monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), which are relevant in the treatment of depression and neurodegenerative disorders (Ji Ho Kim et al., 2012).

3. Immunomodulatory Properties

Research on the fruit of Gardenia jasminoides, including compounds like Jasminoside B, has revealed their potential immunosuppressive properties. Certain compounds isolated from the fruits have shown significant inhibition of IL-2 secretion, an important cytokine in the immune system (Wen-liang Chang et al., 2005). This suggests the possible use of these compounds in regulating immune responses.

4. Neuroprotective Effects

Studies have indicated that compounds from plants like Gardenia jasminoides, which include Jasminoside B, may have neuroprotective effects. This is particularly noted in research involving ischemic stroke models, where active ingredients from related plants have shown additive neuroprotective action (Pengqian Wang et al., 2018).

5. Antioxidant Activities

The methanolic extract from seeds of Gardenia jasminoides, containing Jasminoside B, has demonstrated strong antioxidant activities. This is indicated by various assays, including DPPH and ABTS scavenging abilities, suggesting the potential of these extracts in combating oxidative stress (K. Saravanakumar et al., 2021).

Safety And Hazards

The Material Safety Data Sheet for Jasminoside B suggests that it is not classified under physical, health, or environmental hazards . In case of exposure, it recommends flushing eyes or skin with water, not inducing vomiting if ingested, and moving to fresh air if inhaled .

properties

IUPAC Name

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRXLXOCHNGHBC-PLJUSGQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jasminoside B

Citations

For This Compound
88
Citations
Y Yu, H Gao, Y Dai, Y Wang, HR Chen… - Helvetica Chimica …, 2010 - Wiley Online Library
… The remaining 1H- and 13C-NMR signals were similar to those of jasminoside B (¼(4S)-3-[(… at C(6о) of the glucose moiety of jasminoside B. The CD spectrum of 3 showed a negative …
Number of citations: 32 onlinelibrary.wiley.com
WL Chang, HY Wang, LS Shi, JH Lai… - Journal of natural …, 2005 - ACS Publications
… The UV, IR, and 1 H NMR spectral data of 2 were similar to that of jasminoside B (12), 10 … by δ 2.54 compared with 13 C NMR data of jasminoside B (12). The HMBC spectrum showed a …
Number of citations: 96 pubs.acs.org
QC Chen, UJ Youn, BS Min, KH Bae - Journal of natural products, 2008 - ACS Publications
… Four of these compounds were identified as jasminoside B (2), crocusatin-C (3), … (Δϵ −1.39) in the CD spectrum, compared with those of jasminoside B (2). (2) Therefore, the structure of …
Number of citations: 56 pubs.acs.org
YG Cao, YL Zhang, MN Zeng, M Qi… - Journal of natural …, 2020 - ACS Publications
This paper describes the isolation and characterization of 17 new and 12 known terpenoids from the fruit of Gardenia jasminoides. The structures of eight new triterpenoids and nine …
Number of citations: 17 pubs.acs.org
J Xu, R Zhou, L Luo, Y Dai, Y Feng, Z Dou - Journal of Analytical …, 2022 - hindawi.com
… e wavelength for the determination of fingerprints and contents of the 7 iridoids, rutin, and jasminoside B was set at 254 nm, and those for the determination of contents of chlorogenic …
Number of citations: 5 www.hindawi.com
J Yang, Z Zhang, Q Wu, X Ding, C Yin… - Food Science & …, 2022 - Wiley Online Library
Fenugreek seeds (Trigonella foenum‐graecum L.), one kind of traditional Chinese medicine, are reported to be of great potential as a new alternative in terms of their bioactive …
Number of citations: 4 onlinelibrary.wiley.com
W Zhou, J Shan, M Meng - Journal of Chromatography A, 2018 - Elsevier
… in the first-step screening were rapidly identified from representative compounds in different structure types (geniposide as iridoid type, crocetin as crocetin type, jasminoside B as …
Number of citations: 30 www.sciencedirect.com
SC Wang, TY Tseng, CM Huang, TH Tsai - Journal of Chromatography B, 2004 - Elsevier
… , jasminoside A, jasminoside B pentaacetate, jasminoside C, … , jasminoside A, and jasminoside B pentaacetate, were … HPLC, the crude jasminoside B pentaacetate was acetylated …
Number of citations: 87 www.sciencedirect.com
YM ZUO - Chinese Traditional and Herbal Drugs, 2013 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents of monoterpenes in the fruits of Gardenia jasminoides. Methods: Various column chromatographies were used in the isolation and …
Number of citations: 3 pesquisa.bvsalud.org
X Zhao, Z Long, J Dai, K Bi… - Rapid Communications in …, 2012 - Wiley Online Library
… Four of the reference compounds, including jasminoside B, geniposide, crocin-3 and genistein, were used as test compounds. The optimum conditions were adopted as follows: 0.2% …

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